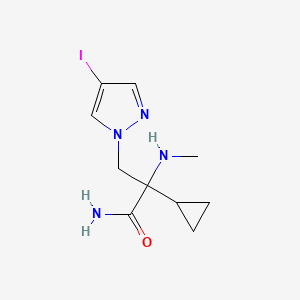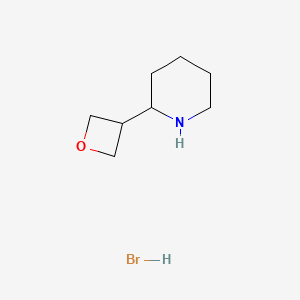![molecular formula C8H6ClF2N3 B13484163 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a chloro group, a difluoromethyl group, and a methyl group attached to the imidazo[1,2-b]pyridazine core. The presence of these functional groups imparts distinct physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-amino-6-bromopyridazine and difluoromethyl ketone.
Bromination: The 3-amino-6-bromopyridazine undergoes bromination using a bromination reagent to form a dibromo intermediate.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of solvents and catalysts. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine: Similar structure but lacks the difluoromethyl group.
8-(Difluoromethyl)-2-methylimidazo[1,2-b]pyridazine: Similar structure but lacks the chloro group.
Uniqueness
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct physicochemical properties and biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6ClF2N3 |
|---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H6ClF2N3/c1-4-3-14-8(12-4)5(7(10)11)2-6(9)13-14/h2-3,7H,1H3 |
InChI Key |
OBPGXAJNMJMAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)




![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)





![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)

